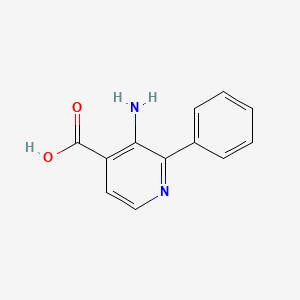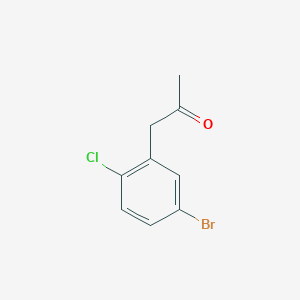
1-(5-Bromo-2-chlorophenyl)propan-2-one
Descripción general
Descripción
“1-(5-Bromo-2-chlorophenyl)propan-2-one” is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of “1-(5-Bromo-2-chlorophenyl)propan-2-one” could be related to the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . Another related compound, ketamine, has been synthesized using a hydroxy ketone intermediate .Molecular Structure Analysis
The molecular formula of “1-(5-Bromo-2-chlorophenyl)propan-2-one” is C9H8BrClO . It is structurally similar to chalcones, which are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain .Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds
The compound is used in the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes . This process involves a 7-step procedure that starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . The key step is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid .
Development of SGLT2 Inhibitors
The compound is used in the development of Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors . These inhibitors are promising antidiabetic agents . The compound is used as a building block for the incorporation of the diarylethane aglycone during the synthesis .
Improvement of Hypoglycemic Activity
The compound is used to improve the hypoglycemic activity of certain drugs . This involves replacing one of the two H atoms in the methylene group between the two benzene rings in dapagliflozin molecule by a methyl group .
Nonlinear Optical Properties
The compound and its derivatives have been investigated for their linear optical, second and third-order nonlinear optical (NLO) properties. These studies are essential for their potential applications in semiconductor devices.
Organic Synthesis
The compound is used as an important intermediate for raw material and intermediate used in organic synthesis .
Agrochemical Applications
The compound is used in the agrochemical field as an important intermediate .
Pharmaceutical Applications
The compound is used in the pharmaceutical field as an important intermediate .
Dyestuff Applications
The compound is used in the dyestuff field as an important intermediate .
Direcciones Futuras
The future directions of “1-(5-Bromo-2-chlorophenyl)propan-2-one” could be related to its use as an intermediate in the synthesis of other compounds. For instance, it is used as an important intermediate in the organic synthesis, agrochemical, pharmaceutical, and dyestuff field . Furthermore, chalcone derivatives, which have a similar structure, continue to show promise for new drug investigations .
Propiedades
IUPAC Name |
1-(5-bromo-2-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLBTDUXCPHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorophenyl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



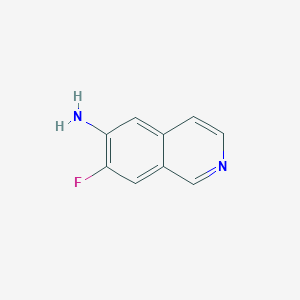
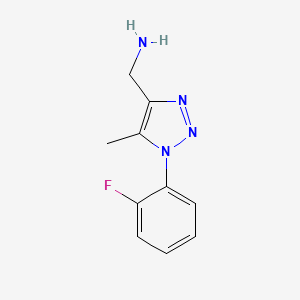
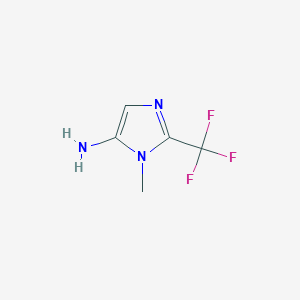
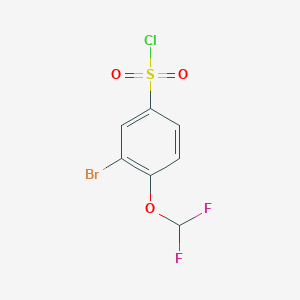
![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
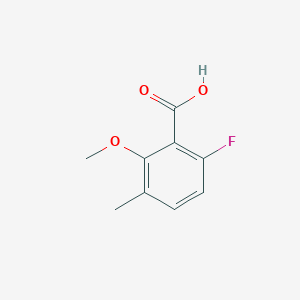
![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)
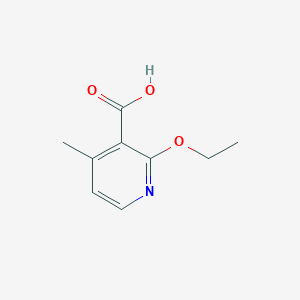
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)
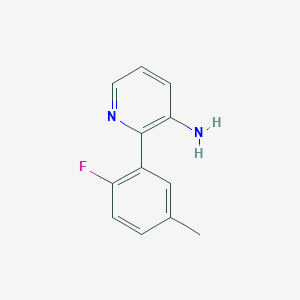
![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)
![tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1446604.png)
